Doubled Hydrogen-Bond Acceptor Count vs. N-Phenylnicotinamide Expands Target-Interaction Capability
The target compound contains four hydrogen-bond acceptor (HBA) sites—the amide carbonyl oxygen, the pyridine nitrogen, and the two dioxin oxygens—whereas the simplest aryl comparator, N-phenylnicotinamide, possesses only two HBA sites (the amide carbonyl and pyridine nitrogen) . This doubling of HBA count is a direct consequence of the 2,3-dihydro-1,4-benzodioxin moiety and cannot be achieved with a simple phenyl substituent.
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 4 HBA |
| Comparator Or Baseline | N-phenylnicotinamide (CAS 1752-96-1): 2 HBA |
| Quantified Difference | +2 HBA (100% increase) |
| Conditions | Calculated from chemical structure; values sourced from Hit2Lead/ChemBridge database entries for SC-5316962 and SC-5144404 respectively . |
Why This Matters
Higher HBA count can enable polyvalent hydrogen-bonding interactions with protein targets that possess multiple hydrogen-bond donor residues, a feature inaccessible to the simpler N-phenyl analog.
